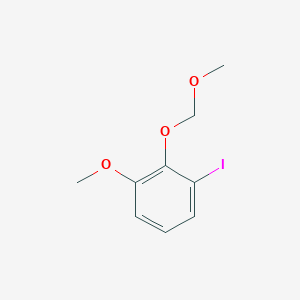

1-Iodo-3-methoxy-2-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-methoxy-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-6-13-9-7(10)4-3-5-8(9)12-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQHCRVVPXZYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC=C1I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Iodo 3 Methoxy 2 Methoxymethoxy Benzene and Analogues

Direct Iodination Strategies for Substituted Benzenes

Direct iodination involves the introduction of an iodine atom onto an aromatic ring through an electrophilic aromatic substitution (SEAr) reaction. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the benzene (B151609) ring.

Regioselective Electrophilic Iodination Protocols

Electrophilic iodination of substituted benzenes can be achieved using various iodinating agents. For electron-rich aromatic compounds, such as those containing methoxy (B1213986) groups, direct iodination is often feasible. The methoxy and methoxymethoxy groups in a precursor like 1-methoxy-2-(methoxymethoxy)benzene (B1601363) would direct the incoming electrophile to the ortho and para positions. The specific substitution pattern of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene suggests a starting material of 1-methoxy-2-(methoxymethoxy)benzene, where the iodine is introduced at a position ortho to the methoxy group and meta to the methoxymethoxy group.

The choice of iodinating reagent and reaction conditions is crucial for achieving high regioselectivity and yield. Common reagents include molecular iodine (I₂) activated by an oxidizing agent, or more reactive iodine sources like N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). nih.govorganic-chemistry.org For instance, the use of NIS with a catalytic amount of an acid like trifluoroacetic acid can provide excellent yields for the iodination of activated aromatic rings under mild conditions. organic-chemistry.org The reaction of benzene derivatives with bulky alkyl groups with elemental iodine activated by Selectfluor™ has been shown to be a selective and effective method. organic-chemistry.org

| Starting Material | Reagent System | Conditions | Product | Yield | Reference |

| 1,3-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | 45°C, 5h, SFRC | 4-Iodo-1,3-dimethoxybenzene | 92% (conversion) | researchgate.net |

| 1,3,5-Trimethoxybenzene | I₂ / 30% aq. H₂O₂ | 45°C, 5h, SFRC | 2-Iodo-1,3,5-trimethoxybenzene | Quantitative | researchgate.net |

| Activated Aromatic Compounds | DIH / Thiourea catalyst | Acetonitrile | Iodinated aromatic compounds | High | organic-chemistry.org |

SFRC: Solvent-Free Reaction Conditions

Metal-Mediated and Catalyst-Assisted Direct Iodination

Metal catalysts can enhance the efficiency and selectivity of direct iodination reactions. While less common than for other halogens, certain metal-based systems can facilitate the iodination of aromatic C-H bonds. An iodine-catalyzed direct arylthiation of substituted anilines with thiols has been developed under metal- and solvent-free conditions, showcasing an alternative approach to functionalizing aromatic rings. nih.gov

Functional Group Interconversion for Aryl Iodide Formation

An alternative to direct iodination is the conversion of an existing functional group on the aromatic ring into an iodine atom. This approach can offer better control over regioselectivity, especially when the desired isomer is not accessible through direct methods.

Halogen Exchange Reactions (e.g., Bromo-to-Iodo Conversion)

The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides. manac-inc.co.jp This involves the exchange of a halogen, typically bromine or chlorine, for iodine. This method is particularly useful when the corresponding bromo- or chloro-arene is more readily available or can be synthesized with higher regioselectivity. Copper-catalyzed halogen exchange, often referred to as an aromatic Finkelstein reaction, provides a mild and general method for converting aryl bromides to aryl iodides. organic-chemistry.org This reaction tolerates a variety of functional groups. organic-chemistry.org The use of nickel(II) salts has also been reported for the conversion of aryl iodides and bromides. frontiersin.orgnih.gov

| Starting Material | Reagent System | Conditions | Product | Yield | Reference |

| Aryl Bromides | CuI / 1,2- or 1,3-diamine ligand / NaI | Dioxane, 110°C | Aryl Iodides | ~99% (conversion) | organic-chemistry.org |

| Aryl Iodide/Bromide | Nickel(II) bromide/chloride | DMF, 170°C, 4h (conventional) or 5 min (microwave) | Aryl Bromide/Chloride | Good to excellent | frontiersin.orgnih.gov |

Transformation from Aryl Amines via Diazotization

The Sandmeyer reaction is a classic and reliable method for introducing an iodine atom onto an aromatic ring by converting a primary arylamine into a diazonium salt, which is then displaced by an iodide ion. thieme-connect.deacs.orgorganic-chemistry.org This process typically involves treating the arylamine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the diazonium salt, followed by the addition of an iodide source, such as potassium iodide (KI) or sodium iodide (NaI). thieme-connect.deresearchgate.netijcce.ac.ir This method is advantageous because the starting amino-substituted arenes can often be prepared with well-defined regiochemistry. For the synthesis of this compound, the corresponding aniline, 3-methoxy-2-(methoxymethoxy)aniline, would be the required precursor.

Recent advancements have focused on developing milder and more environmentally friendly conditions for this transformation. thieme-connect.deresearchgate.netijcce.ac.ir For example, the use of ionic liquids or solid-supported acids can facilitate the reaction and simplify product isolation. thieme-connect.deresearchgate.netijcce.ac.ir

| Starting Material | Reagent System | Conditions | Product | Yield | Reference |

| Aromatic Amines | NaNO₂ / [H-NMP]HSO₄ / NaI | Room Temperature | Aromatic Iodides | Moderate to good | researchgate.netijcce.ac.ir |

| Aromatic Amines | NaNO₂ / Silica Sulfuric Acid / KI | Room Temperature, Solvent-free | Iodoarenes | Good | thieme-connect.de |

| Arylhydrazine hydrochlorides | I₂ | DMSO, 60°C, 6h | Aryl Iodides | Good to excellent | acs.org |

Ortho-Directed Metalation (DoM) Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. strath.ac.ukwikipedia.orguwindsor.caorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) on the benzene ring, which coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orguwindsor.caorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to introduce an iodine atom with high regioselectivity.

In the context of synthesizing this compound, both the methoxy and methoxymethoxy groups can act as DMGs. The methoxymethoxy (MOM) group is a well-established and effective DMG. organic-chemistry.org Starting with 1-methoxy-2-(methoxymethoxy)benzene, the DoM reaction would likely be directed by the more powerful MOM group to the position ortho to it, which is also meta to the methoxy group. However, the interplay between the two directing groups would be critical in determining the final regiochemical outcome. The relative directing ability of different groups has been studied, and generally, groups like -OMOM are considered strong directing groups. organic-chemistry.org

| Directing Group (DMG) | Base | Quenching Electrophile | Product | Reference |

| Methoxy (-OMe) | n-Butyllithium | Electrophile | ortho-Substituted Anisole | wikipedia.org |

| Methoxymethoxy (-OMOM) | Alkyllithium | Electrophile | ortho-Substituted Product | organic-chemistry.org |

| Tertiary Amide (-CONR₂) | Alkyllithium | Electrophile | ortho-Substituted Benzamide | wikipedia.orgorganic-chemistry.org |

Utilization of MOM and Methoxy Groups as Directing Metalation Groups

Directed ortho-metalation (DoM) is a prominent strategy in organic synthesis that facilitates the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). This process involves the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium. The heteroatom within the DMG coordinates to the lithium cation, effectively lowering the kinetic barrier for deprotonation at the adjacent C-H bond. wikipedia.orguwindsor.ca This coordination establishes a complex-induced proximity effect (CIPE), ensuring high regioselectivity. baranlab.org

Both the methoxy (-OMe) and methoxymethyl ether (-OMOM) groups are well-established DMGs. baranlab.orgorganic-chemistry.org They are classified based on their relative ability to direct metalation, which is influenced by their Lewis basicity and electronic effects. The MOM ether is recognized as a strong DMG, while the methoxy group is considered a moderate DMG. organic-chemistry.org

When two DMGs are present on a benzene ring, their combined influence dictates the site of metalation. In the case of the precursor to the target molecule, 3-methoxy-2-(methoxymethoxy)benzene, the methoxy and MOM groups are in a 1,3-relationship. This arrangement leads to a cooperative effect where both groups direct the lithiation to the C-2 position, the carbon atom situated between them. baranlab.org This synergistic directionality is a key factor in achieving the desired regiochemical outcome.

Table 1: Relative Strength of Common Directing Metalation Groups

| Strength | Directing Metalation Group (DMG) |

|---|---|

| Strong | -OMOM, -CONR₂, -SO₂NR₂, -OCONR₂ |

| Moderate | -OMe, -NR₂, -F, -Cl |

| Weak | -CH₂NR₂, -O⁻ |

This table is a generalized representation based on established principles in organic chemistry. organic-chemistry.org

Regiochemical Control in Directed Iodination Reactions

The high degree of regiochemical control in the synthesis of this compound is a direct consequence of the directed ortho-metalation process. The initial lithiation step, guided by the cooperative action of the methoxy and MOM groups, generates a specific aryllithium intermediate. In this intermediate, the lithium atom occupies the C-2 position of the benzene ring.

The subsequent step involves the introduction of an electrophile, which in this case is an iodine source such as molecular iodine (I₂). The aryllithium species is highly nucleophilic and will react with the electrophile at the site of metalation. wikipedia.org This results in the displacement of the lithium atom by an iodine atom, a process often referred to as an ipso-substitution. baranlab.org

This two-step sequence—directed lithiation followed by electrophilic quench—ensures that the iodine atom is introduced exclusively at the desired C-1 position (based on IUPAC nomenclature of the final product), yielding this compound with high regioselectivity. This method circumvents the challenges associated with traditional electrophilic aromatic substitution reactions on substituted benzenes, which often lead to a mixture of ortho and para isomers. wikipedia.org

Table 2: Regiochemical Outcome of Directed Metalation on a 1,3-Dioxygenated Benzene Ring

| Starting Material | Directing Groups | Predicted Site of Lithiation | Subsequent Iodination Product |

|---|---|---|---|

| 1-methoxy-3-(methoxymethoxy)benzene | 1-OMe, 3-OMOM | C-2 (cooperative directing effect) | 2-Iodo-1-methoxy-3-(methoxymethoxy)benzene |

This table illustrates the predicted regiochemical outcome based on the principles of directed ortho-metalation. baranlab.org

Protecting Group Chemistry in Synthetic Pathways

The use of protecting groups is a fundamental strategy in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. In the synthesis of the target molecule, the methoxymethyl (MOM) ether serves as a protecting group for a phenolic hydroxyl group.

Methoxymethyl (MOM) Ether Formation for Phenolic Protection

The methoxymethyl (MOM) ether is a commonly employed protecting group for alcohols and phenols due to its ease of introduction and relative stability. The formation of a MOM ether from a phenol (B47542) typically involves the reaction of the phenoxide with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). Alternatively, MOM ethers can be formed using dimethoxymethane (B151124) in the presence of an acid catalyst.

The resulting MOM ether is an acetal, which is stable under a range of conditions, particularly basic and nucleophilic environments. This stability is crucial for its application in synthetic routes that employ organolithium reagents.

Compatibility of MOM Ethers with Iodination Conditions

A key consideration in any synthetic strategy is the compatibility of protecting groups with the reaction conditions employed in subsequent steps. The MOM ether is well-suited for syntheses involving directed ortho-metalation because it is stable under the strongly basic conditions required for lithiation. uwindsor.ca The ether linkages of the MOM group are generally unreactive towards organolithium reagents like n-butyllithium.

Furthermore, the MOM ether is compatible with the subsequent iodination step. The introduction of iodine via the reaction of the aryllithium intermediate with molecular iodine is typically carried out at low temperatures and under neutral or slightly basic work-up conditions. These conditions are mild enough to avoid the cleavage of the MOM ether, which generally requires acidic conditions for deprotection. This robust nature ensures that the protecting group remains intact throughout the ortho-iodination sequence, allowing for its strategic removal at a later stage in the synthesis if required.

Reactivity and Mechanistic Investigations of 1 Iodo 3 Methoxy 2 Methoxymethoxy Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive among aryl halides for transition metal-catalyzed cross-coupling reactions, readily undergoing oxidative addition to low-valent metal centers like palladium(0) or nickel(0). The reactivity order is generally I > Br > OTf >> Cl. wikipedia.orglibretexts.org The presence of two electron-donating groups (methoxy and methoxymethoxy) on 1-iodo-3-methoxy-2-(methoxymethoxy)benzene increases the electron density of the aromatic ring. While such groups can sometimes slow the rate of oxidative addition compared to electron-deficient aryl halides, the high reactivity of the C-I bond ensures that cross-coupling reactions are generally feasible. nih.gov The primary challenge arises from the steric hindrance imposed by the 1,2,3-substitution pattern, which may require carefully selected ligands to achieve high efficiency.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.net This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base. The steric bulk from the ortho-methoxymethoxy group could influence the reaction efficiency. To overcome this, the use of bulky, electron-rich phosphine (B1218219) ligands such as those from the SPhos or XPhos families is often beneficial, as they promote the formation of the active monoligated palladium species and facilitate the reductive elimination step. libretexts.org Nickel-based catalysts can also be employed for Suzuki-Miyaura reactions and are sometimes valued for their lower cost. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table illustrates typical, not experimentally verified, conditions for the Suzuki-Miyaura coupling of this compound based on established literature for similar sterically hindered aryl iodides.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 80-100 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 |

Sonogashira Coupling for Aryl-Alkyne Linkages

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org This method is the most common way to synthesize arylalkynes and conjugated enynes. researchgate.net

The reaction of this compound with a terminal alkyne is expected to proceed under standard Sonogashira conditions. The high reactivity of the aryl iodide allows these couplings to occur under mild conditions, often at room temperature. wikipedia.org While copper is a standard co-catalyst, copper-free variants have been developed to avoid homo-coupling of the alkyne. libretexts.org For sterically demanding substrates, the choice of palladium ligand and solvent can be critical. Bulky and electron-rich phosphine ligands can enhance catalyst performance. libretexts.org Nickel-catalyzed Sonogashira-type reactions have also been developed as a more economical alternative to palladium. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling This table illustrates typical, not experimentally verified, conditions for the Sonogashira coupling of this compound.

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Triethylamine | THF | 25-50 |

| Trimethylsilylacetylene | Pd₂(dba)₃ (1) | CuI (2) | Diisopropylamine | Toluene | 60 |

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. wikipedia.org This reaction is of great importance in medicinal chemistry for the synthesis of aryl amines. organic-chemistry.org The reaction typically requires a palladium precursor, a phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide.

Given its structure, this compound would readily participate in Buchwald-Hartwig aminations. The reaction is highly tolerant of electron-donating groups on the aryl halide. nih.gov Studies on similarly substituted aryl halides show that the steric hindrance can be overcome by using specialized bulky biarylphosphine ligands (e.g., XPhos, RuPhos) that promote the crucial C-N reductive elimination step from the palladium center. organic-chemistry.org Both primary and secondary alkyl and aryl amines can be used as coupling partners. wikipedia.org Nickel-catalyzed versions of this reaction have also been reported as a cost-effective alternative. nih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination This table illustrates typical, not experimentally verified, conditions for the Buchwald-Hartwig amination of this compound.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 |

| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 |

Stille and Negishi Coupling Applications

Stille Coupling: The Stille reaction couples an organic halide with an organostannane reagent, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups, although a key drawback is the toxicity of the tin reagents. The reaction works well with aryl iodides. researchgate.net For a substrate like this compound, the Stille coupling would proceed under standard conditions, likely involving a palladium catalyst like Pd(PPh₃)₄ in a solvent such as THF or dioxane.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by nickel or palladium. organic-chemistry.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents. The reaction of this compound with an arylzinc or alkylzinc reagent would be an effective method for C-C bond formation. Palladium catalysts with phosphine ligands are commonly used, and the reaction is tolerant of many functional groups. organic-chemistry.org

C-H Activation and Direct Functionalization Synergies with Aryl Iodides

C-H activation represents a powerful strategy for molecular functionalization that avoids pre-functionalized starting materials. In the context of aryl iodides like this compound, C-H activation can be used in concert with cross-coupling. For example, a palladium-catalyzed reaction could first involve the coupling at the C-I bond, followed by a directed C-H activation/functionalization at one of the adjacent C-H positions. The methoxy (B1213986) or methoxymethoxy groups could potentially act as directing groups for ortho-lithiation or transition metal-catalyzed C-H functionalization, although the presence of three substituents already on the ring may limit the available sites for such reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is fundamentally different from most cross-coupling reactions as it does not typically involve a metal catalyst. The SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The feasibility of an SNAr reaction is critically dependent on the electronic nature of the aromatic ring. The reaction requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. nih.gov

The subject compound, this compound, possesses two electron-donating substituents (methoxy and methoxymethoxy). These groups increase the electron density on the aromatic ring and would actively destabilize the negatively charged Meisenheimer complex required for an SNAr reaction. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. The reaction pathway is electronically disfavored, and displacement of the iodide by a nucleophile would not occur without the aid of a transition metal catalyst. libretexts.orgdiva-portal.org

Radical Reactions Involving Aryl Iodides

The carbon-iodine bond in aryl iodides is the weakest among the aryl halides, making it susceptible to homolytic cleavage to generate aryl radicals under various conditions. These radicals are highly reactive intermediates that can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl iodides under mild conditions. nih.gov In a typical cycle, a photocatalyst, upon excitation by visible light, can engage in a single electron transfer (SET) with the aryl iodide. For a compound like this compound, this would lead to the formation of an aryl radical and the corresponding iodide anion.

The generated aryl radical can then be trapped by a suitable radical acceptor to form a new bond. Alternatively, it can participate in a radical chain mechanism. While specific studies on this compound are not prevalent in the literature, the reactivity is expected to be analogous to other substituted iodoarenes. For instance, electron-donating groups, such as the methoxy and methoxymethoxy groups on the benzene (B151609) ring, can influence the redox potential of the molecule and the stability of the resulting radical intermediate.

Recent research has highlighted the use of aryl radicals, generated from aryl halides, as hydrogen atom transfer (HAT) agents for direct C(sp³)–H bond functionalization. rsc.org

Atom Transfer Radical Addition (ATRA) is an atom-economical method for the formation of a new carbon-carbon and a carbon-halogen bond. This process typically involves the addition of a radical to an unsaturated system, such as an alkene or alkyne, followed by the transfer of a halogen atom from the starting halide to the newly formed radical, propagating the chain.

Photoredox catalysis can efficiently initiate ATRA reactions of various haloalkanes and α-halocarbonyls. nih.gov While direct examples involving this compound are scarce, the principle can be extended. The aryl radical generated from this compound could add to an olefin, generating a new alkyl radical, which could then abstract an iodine atom from another molecule of the starting material to yield the product and propagate the radical chain. Theoretical studies on ATRA reactions involving perfluoroalkyl iodides and styrene (B11656) have provided insights into the plausible reaction mechanisms, often involving a ligand-transfer step with a copper(I) photoredox catalyst. nih.gov

Protecting Group Manipulations and Selective Deprotection

The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functions due to its stability under a range of conditions. nih.gov Its removal, or deprotection, is a crucial step in many synthetic sequences.

The most common method for the cleavage of MOM ethers is through acid catalysis. nih.gov The reaction proceeds via protonation of the ether oxygen, followed by the departure of the leaving group to form a resonance-stabilized oxocarbenium ion and the free alcohol. The oxocarbenium ion is then quenched by water or another nucleophile.

A variety of acidic conditions can be employed for the deprotection of MOM ethers, ranging from strong acids like hydrochloric acid or trifluoroacetic acid to milder Lewis acids. mdpi.com The choice of reagent and conditions is often dictated by the presence of other acid-sensitive functional groups in the molecule. For this compound, a selective deprotection of the MOM ether would be necessary to avoid any undesired side reactions involving the methoxy group or the aryl iodide.

Table 1: Representative Conditions for Acid-Catalyzed MOM Ether Deprotection

| Reagent/Catalyst | Solvent | Temperature | Typical Reaction Time | Reference |

| Hydrochloric Acid (HCl) | Methanol/Water | Room Temperature | 1-4 hours | nih.gov |

| Trifluoroacetic Acid (TFA) | Dichloromethane | 0 °C to Room Temp. | 30 min - 2 hours | |

| Zinc Bromide (ZnBr₂) / n-PrSH | Dichloromethane | Room Temperature | < 10 minutes | mdpi.com |

| Silica-supported NaHSO₄ | Dichloromethane | Room Temperature | 1-3 hours | |

| Zinc(II) trifluoromethanesulfonate | Isopropanol | Reflux | 1-5 hours | nih.gov |

This table presents general conditions and the reactivity for a specific substrate may vary.

The MOM group is known for its stability under a variety of non-acidic conditions, including exposure to strong bases, organometallic reagents, and many oxidizing and reducing agents. This stability allows for a wide range of chemical transformations to be carried out on other parts of the molecule while the hydroxyl group remains protected.

For this compound, the MOM ether would be expected to remain intact during reactions such as Suzuki or Sonogashira cross-coupling reactions involving the aryl iodide, or during modifications of the methoxy group, provided acidic conditions are avoided. The stability of the MOM ether under these conditions is crucial for its utility as a protecting group in multi-step syntheses.

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The aryl iodide functionality of this compound provides a handle for the formation of organometallic intermediates, which are powerful nucleophiles for carbon-carbon bond formation.

The reaction of an aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, can lead to a lithium-halogen exchange, generating a new aryllithium species. harvard.edu This reaction is typically very fast, especially with aryl iodides. The resulting aryllithium is a potent nucleophile and can react with a wide range of electrophiles. For this compound, treatment with an alkyllithium reagent would be expected to yield 2-lithio-1-methoxy-3-(methoxymethoxy)benzene. The presence of the adjacent methoxy and methoxymethoxy groups may influence the rate and regioselectivity of this exchange through chelation effects.

Alternatively, Grignard reagents can be formed by the reaction of the aryl iodide with magnesium metal. harvard.edu This process would convert this compound into the corresponding Grignard reagent, 2-(iodomagnesio)-1-methoxy-3-(methoxymethoxy)benzene. This organomagnesium compound can then be used in reactions with carbonyl compounds, nitriles, and other electrophiles. It is important to use anhydrous conditions for these reactions, as both organolithium and Grignard reagents are strong bases and will be quenched by protic solvents. harvard.edu

Table 2: Common Electrophiles for Reaction with Aryllithium and Aryl Grignard Reagents

| Organometallic Reagent | Electrophile | Product Functional Group |

| Aryllithium/Aryl Grignard | Aldehydes, Ketones | Secondary/Tertiary Alcohols |

| Aryllithium/Aryl Grignard | Esters | Tertiary Alcohols |

| Aryllithium/Aryl Grignard | Carbon Dioxide (CO₂) | Carboxylic Acids |

| Aryllithium/Aryl Grignard | Nitriles | Ketones (after hydrolysis) |

| Aryllithium | Alkyl Halides | Alkylated Arenes |

This table provides a general overview of the reactivity of these organometallic species.

Advanced Applications in Complex Organic Molecule Synthesis

As a Key Building Block in Natural Product Total Synthesis

While direct total syntheses of natural products employing 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene are not extensively documented, the utility of structurally related motifs is evident in the synthesis of complex natural products. A notable example is the total synthesis of isohericin J, a compound isolated from the fungus Hericium erinaceum. In the synthesis of isohericin J, a key intermediate is 5-iodo-6-methoxy-4-methoxymethoxy-3H-isobenzofuran-1-one. This intermediate shares the core structural features of a substituted iodobenzene with methoxy (B1213986) and methoxymethoxy protecting groups, highlighting the strategic importance of this arrangement in the assembly of the natural product's core structure. The iodo group in this intermediate serves as a handle for the introduction of further complexity via cross-coupling reactions, a common strategy in modern total synthesis.

The synthesis of this key intermediate for isohericin J is outlined in the table below:

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-hydroxy-4-iodo-5-methoxybenzoic acid methyl ester | Paraformaldehyde, HBr, Acetic Acid | 4-hydroxy-5-iodo-6-methoxy-3H-isobenzofuran-1-one | Not Reported |

| 2 | 4-hydroxy-5-iodo-6-methoxy-3H-isobenzofuran-1-one | Bromomethyl methyl ether, Base | 5-iodo-6-methoxy-4-methoxymethoxy-3H-isobenzofuran-1-one | 86.2 |

This example underscores the potential of this compound as a precursor to similarly functionalized building blocks for the synthesis of other complex natural products. The specific substitution pattern of the title compound could offer alternative synthetic routes or access to different classes of natural products.

Intermediate in the Preparation of Pharmaceutical Precursors and Analogues

The substituted iodobenzene motif is a common feature in the synthesis of pharmaceutically active compounds and their precursors. The iodo group provides a reactive site for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for building the molecular complexity of drug candidates. While specific examples detailing the use of this compound as a direct intermediate in pharmaceutical synthesis are not prevalent in publicly available literature, the application of closely related analogues is well-documented, particularly in the development of oncology therapeutics.

For instance, in the synthesis of inhibitors of the KRAS G12C mutant protein, a key target in cancer therapy, intermediates such as 1-iodo-3-(methoxymethoxy)naphthalene and 2-bromo-1,5-difluoro-3-(methoxymethoxy)benzene have been utilized. These compounds, like this compound, possess a halogenated aromatic ring protected with a methoxymethyl ether. This structural feature allows for their incorporation into larger, more complex molecules through coupling reactions, with the MOM group providing a stable protecting group that can be removed under specific conditions later in the synthetic sequence.

The following table summarizes the key transformations involving these related pharmaceutical intermediates:

| Intermediate | Reaction Type | Coupling Partner (Example) | Resulting Structure | Therapeutic Target |

| 1-Iodo-3-(methoxymethoxy)naphthalene | Suzuki Coupling | Boronic acid derivative | Naphthyl-aryl linked structure | KRAS G12C |

| 2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene | Buchwald-Hartwig Amination | Amine derivative | Di-fluoro-amino-phenyl ether | KRAS G12C |

The parallels in the chemical reactivity and structural motifs strongly suggest that this compound could serve as a valuable intermediate in the synthesis of novel pharmaceutical precursors and analogues, offering a different substitution pattern for the exploration of structure-activity relationships.

Utilization in the Synthesis of Scaffolds for Medicinal Chemistry Research

Molecular scaffolds form the core structures of compound libraries used in drug discovery and medicinal chemistry research. The design and synthesis of novel scaffolds are crucial for exploring new chemical space and identifying hits against biological targets. The structural attributes of this compound make it an attractive starting point for the generation of diverse molecular scaffolds.

The presence of three distinct functional groups on the benzene (B151609) ring allows for orthogonal chemical modifications. For example, the iodo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce a wide range of substituents. The methoxy group provides a stable ether linkage, while the MOM ether can be selectively cleaved to reveal a hydroxyl group, which can then be further functionalized.

This multi-functional nature enables the synthesis of a library of compounds based on a central, highly substituted benzene ring. Such a library could be screened for biological activity against various targets. While specific research programs detailing the use of this compound for scaffold generation are not widely published, its potential is evident from the vast body of literature on the use of substituted halobenzenes in medicinal chemistry.

The table below illustrates the potential diversity that can be achieved from this single building block:

| Reaction at Iodo Position | Subsequent Reaction at MOM-protected OH | Potential Scaffold Type |

| Suzuki Coupling (Aryl boronic acid) | Deprotection and Etherification | Di- or Tri-aryl ether |

| Sonogashira Coupling (Terminal alkyne) | Deprotection and Esterification | Aryl-alkynyl ester |

| Buchwald-Hartwig Amination (Amine) | Deprotection and Amidation | N-Aryl benzamide derivative |

Development of Novel Functional Materials and Polymers

The application of this compound in the development of novel functional materials and polymers is an area with underexplored potential. The reactivity of the iodo group suggests its possible use as a monomer in polymerization reactions, particularly in the formation of conjugated polymers through cross-coupling polymerization techniques. Such polymers often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The methoxy and methoxymethoxy groups could influence the solubility and processing characteristics of the resulting polymers, as well as their solid-state morphology. Furthermore, the potential for selective deprotection of the MOM ether to reveal a hydroxyl group post-polymerization would allow for the introduction of further functionality along the polymer backbone, enabling the tuning of the material's properties or its use as a platform for sensing applications.

While there is no specific literature detailing the polymerization of this compound, the synthesis of iodine-functionalized hypercrosslinked polymers from other iodinated aromatic compounds has been reported. This suggests a plausible pathway for the incorporation of the title compound into novel polymeric materials.

| Potential Polymerization Method | Resulting Polymer Type | Potential Application |

| Yamamoto Polymerization | Poly(phenylene) | Organic Electronics |

| Suzuki Polymerization (with a diboronic acid) | Alternating Copolymer | Luminescent Materials |

| Sonogashira Polymerization (with a di-alkyne) | Poly(phenylene ethynylene) | Sensors |

Further research is required to explore the viability of this compound as a monomer and to characterize the properties of any resulting materials.

Spectroscopic and Structural Elucidation in Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Structure Confirmation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be crucial in confirming the successful synthesis of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene .

In a typical synthetic procedure, the formation of the product can be monitored by taking aliquots from the reaction mixture and analyzing them by ¹H NMR. The disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product would indicate the progression of the reaction.

For the final product, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the methoxymethoxy (MOM) group protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring. The methoxy group would appear as a sharp singlet, as would the methoxy part of the MOM group, though at a different chemical shift. The methylene (B1212753) protons of the MOM group would also present as a singlet.

The ¹³C NMR spectrum would provide complementary information, showing distinct resonances for each carbon atom in the molecule. The carbon atom attached to the iodine would be significantly shifted, and its chemical shift would be a key diagnostic feature. The chemical shifts of the aromatic carbons, the methoxy carbon, and the carbons of the MOM group would all need to be consistent with the proposed structure.

To illustrate the expected chemical shifts, data from structurally similar compounds are presented below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | m |

| OCH₃ (methoxy) | ~3.8 | s |

| OCH₂O (MOM) | ~5.2 | s |

| OCH₃ (MOM) | ~3.5 | s |

Note: These are estimated values based on analogous compounds. 's' denotes a singlet and 'm' denotes a multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-I | 85 - 95 |

| C-OCH₃ | 155 - 160 |

| C-OMOM | 150 - 155 |

| Aromatic C-H | 110 - 130 |

| Aromatic C (quaternary) | 130 - 145 |

| OCH₃ (methoxy) | 55 - 60 |

| OCH₂O (MOM) | 90 - 100 |

| OCH₃ (MOM) | 55 - 60 |

Note: These are estimated values based on analogous compounds.

Mass Spectrometry for Molecular Weight and Fragment Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For This compound , both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) could be utilized.

GC-MS would be suitable for a volatile and thermally stable compound. The gas chromatogram would indicate the purity of the sample, while the mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic, showing the presence of one iodine atom. Fragmentation of the molecular ion in the mass spectrometer would produce a series of daughter ions, providing valuable structural information. Common fragmentation pathways would likely involve the loss of the methoxy group, the methoxymethoxy group, or parts thereof.

ESI-MS is a soft ionization technique that is particularly useful for less volatile or thermally labile compounds. It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). High-resolution mass spectrometry (HRMS) coupled with ESI would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of This compound .

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Technique |

|---|---|---|

| [M]⁺ | 294.0 | GC-MS |

| [M+H]⁺ | 295.0 | ESI-MS |

| [M+Na]⁺ | 317.0 | ESI-MS |

Note: These are nominal mass values. The actual measured values in high-resolution mass spectrometry would be more precise.

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., Transient Absorption Spectroscopy for Radical Intermediates)

While standard spectroscopic techniques like NMR and MS are used to characterize stable products, advanced techniques can provide insights into the transient species and intermediates that are formed during a chemical reaction. For reactions involving This compound , particularly those that may proceed through radical pathways (e.g., certain coupling reactions), transient absorption spectroscopy could be a valuable tool.

This technique involves using a short pulse of light (pump pulse) to initiate a reaction and generate transient species. A second light pulse (probe pulse) is then used to measure the absorption of these species as a function of time. By analyzing the transient absorption spectra, it is possible to identify and characterize short-lived intermediates, such as radical cations or anions, and to study their kinetics. However, there is no specific literature available detailing the use of transient absorption spectroscopy for the study of reaction mechanisms involving This compound .

X-ray Crystallography of Derivatives for Definitive Structural Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. While obtaining suitable crystals of This compound itself might be challenging if it is a liquid or an oil at room temperature, it is often possible to prepare a solid derivative that is amenable to crystallographic analysis.

Computational and Theoretical Investigations of 1 Iodo 3 Methoxy 2 Methoxymethoxy Benzene Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Currently, there are no published DFT calculations that specifically analyze the electronic structure of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene. Such a study would typically involve:

Geometric Optimization: Determining the lowest energy conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the HOMO and LUMO energies to predict the molecule's reactivity towards electrophiles and nucleophiles.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution, hybridization, and intramolecular interactions.

Without these specific calculations, a quantitative analysis of the electronic properties of this compound remains speculative.

Transition State Modeling and Reaction Pathway Elucidation

The elucidation of reaction pathways and the modeling of transition states are crucial for understanding the kinetics and mechanisms of chemical reactions. For this compound, this could involve studying:

Metal-Catalyzed Cross-Coupling Reactions: The iodine substituent makes this compound a potential substrate for reactions like Suzuki, Heck, or Sonogashira coupling. Transition state modeling would be essential to understand the oxidative addition and reductive elimination steps.

Electrophilic Aromatic Substitution: Modeling the transition states for the substitution at different positions on the benzene (B151609) ring would clarify the directing effects of the existing substituents.

As no such modeling studies have been found for this specific compound, a detailed discussion of its reaction pathways from a computational standpoint is not possible.

Conformational Analysis and Stereoelectronic Effects on Reactivity

The presence of two flexible ether groups (methoxy and methoxymethoxy) suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to:

Identify the most stable conformers and their relative energies.

Understand how the orientation of the methoxy (B1213986) and methoxymethoxy groups influences the electronic properties of the aromatic ring and the reactivity of the iodine atom through stereoelectronic effects.

This information is critical for accurately predicting the compound's behavior in chemical reactions, but dedicated computational studies on the conformational landscape of this molecule are absent from the available literature.

Prediction of Regioselectivity and Chemo-selectivity in Complex Reactions

For a molecule with multiple functional groups like this compound, predicting the outcome of complex reactions is a significant challenge. Computational chemistry can be a powerful tool for this purpose by:

Calculating Activation Energies: Comparing the activation energies for different possible reaction pathways to predict the major product.

Analyzing Fukui Functions or Dual Descriptors: These reactivity indices derived from DFT can help in predicting the most reactive sites for both electrophilic and nucleophilic attacks.

Without dedicated computational studies, any predictions on the regioselectivity and chemo-selectivity of reactions involving this compound would be based solely on general principles of organic chemistry rather than specific theoretical data for this molecule.

Future Research Directions and Innovations in Aryl Iodide Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

The synthesis of aryl iodides has traditionally relied on methods that can involve harsh reagents and generate significant waste. The future of synthesizing compounds like 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene is geared towards green chemistry principles.

A significant area of development is the move away from elemental iodine (I₂) in combination with strong oxidants. Research has shown that phenols can be efficiently iodinated in water using potassium iodide (KI) as the iodine source and potassium ferrate (K₂FeO₄) as a non-toxic oxidizing agent, offering good to excellent yields under mild conditions. researchgate.net Another promising aqueous method employs a mix of potassium chlorate (B79027) and potassium iodide in the presence of an acid. researchgate.net These water-based methods drastically reduce the need for volatile organic solvents.

Further innovation lies in electrochemical and photochemical methods. acs.orgmiragenews.com These techniques can activate aryl-iodide bonds or generate iodinating species under exceptionally mild conditions, often replacing chemical oxidants with clean electric current or light. miragenews.comrsc.org For instance, the synthesis of aryl iodides from arylhydrazines using iodine can be performed without any metal catalysts or additives, where iodine itself plays a dual role as both an oxidant and the iodinating reagent. acs.orgresearchgate.net

| Method | Iodine Source | Key Reagents/Conditions | Primary Advantage | Reference |

|---|---|---|---|---|

| Traditional Iodination | I₂ | Strong Oxidants (e.g., HNO₃), Organic Solvents | Established Procedures | manac-inc.co.jp |

| Green Aqueous Method | KI | K₂FeO₄, Water | Environmentally benign, non-toxic reagents | researchgate.net |

| Arylhydrazine Route | I₂ | DMSO, 60 °C (Metal- and base-free) | High efficiency, avoids corrosive acids | acs.orgresearchgate.net |

| Electrochemical/Photochemical | Various | Electric current or light, often catalyst-mediated | Eliminates chemical oxidants, high control | acs.orgmiragenews.com |

Future work will focus on adapting these sustainable methods for the specific synthesis of this compound, ensuring high regioselectivity and compatibility with its protecting groups.

Design of Novel Catalytic Systems for Transformations Involving the Compound

The carbon-iodine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. rsc.orgacs.org The future in this area is the development of more robust, efficient, and versatile catalytic systems that can operate under milder conditions and with lower catalyst loadings.

Palladium-based catalysts remain at the forefront. Research into ligand-free palladium catalysis, for example using palladium on carbon (Pd/C) in aqueous media for Sonogashira couplings or in toluene (B28343) for Hiyama couplings, simplifies reaction setups and reduces costs. rsc.org For more challenging transformations, the design of sophisticated ligands is key. Highly reactive and long-lived catalysts have been developed for the amination of a wide range of aryl halides, including iodides. acs.org

Beyond palladium, there is growing interest in using more earth-abundant and less expensive metals like copper and nickel. rsc.orgucla.edu Copper-catalyzed systems have shown effectiveness in coupling aryl iodides with alkylboranes. rsc.org Nickel catalysis is particularly promising for cross-electrophile coupling reactions, and detailed mechanistic studies are helping to design more effective Ni(I)-based systems for activating aryl iodides. ucla.edu

| Catalytic System | Metal | Reaction Type | Key Innovation | Reference |

|---|---|---|---|---|

| Ligand-Free Pd/C | Palladium | Sonogashira, Hiyama | Heterogeneous catalyst, often in greener solvents | rsc.org |

| Advanced Ligand Systems | Palladium | Amination, Thioetherification | High reactivity, broad functional group tolerance | acs.org |

| Copper-Catalyzed Coupling | Copper | Suzuki-type (with boranes) | Inexpensive, effective for heteroaryl bromides/iodides | rsc.org |

| Ni(I)-Mediated Activation | Nickel | Cross-Electrophile Coupling | Mechanistic understanding enabling catalyst design | ucla.edu |

Applying these novel catalysts to this compound could enable more efficient and selective carbon-carbon and carbon-heteroatom bond formations, even with the steric hindrance imposed by the ortho-MOM group.

Exploration of New Reactivity Modes and Multi-Component Reactions

While cross-coupling is the dominant application, future research aims to unlock new reactivity modes for aryl iodides like this compound. This includes harnessing them in multi-component reactions (MCRs) and exploring transition-metal-free activation pathways.

MCRs, which combine three or more reactants in a single operation, offer a powerful strategy for rapidly building molecular complexity. nih.govorganic-chemistry.org Palladium-catalyzed four-component reactions have been developed to transform aryl iodides directly into aromatic esters. acs.org Another innovative approach is the palladium/norbornene (Pd/NBE) cooperative catalysis, which allows for the simultaneous functionalization of an ortho C–H bond and the ipso position of the aryl iodide, enabling the synthesis of complex indolines in a four-component reaction. nih.gov

Transition-metal-free activation is another burgeoning field. acs.orgmiragenews.com Aryl iodides can be activated by converting them into hypervalent iodine reagents, such as diaryliodonium salts. acs.orgnih.gov These species can then act as powerful arylating agents without the need for a metal catalyst. nih.govacs.org Furthermore, visible-light-induced photoredox catalysis can generate aryl radicals from aryl iodides, which can then participate in a variety of transformations, including C(sp³)–H functionalization. rsc.org

A particularly novel reactivity is cine-substitution, where a formate-mediated reductive cross-coupling of an aryl iodide with a vinyl halide occurs via a palladium(I) catalytic cycle, leading to substitution at the position adjacent to the original C-I bond. acs.org

Expanding the Scope of Complex Chemical Architectures Accessible via This Intermediate

The ultimate goal of studying this compound is to use it as a key building block in the total synthesis of complex and biologically active natural products or functional materials. researchgate.netnih.gov The strategic arrangement of its functional groups makes it a valuable synthon for constructing highly substituted aromatic rings found in many important molecules.

Hypervalent iodine reagents, which can be derived from aryl iodides, are broadly used in the total synthesis of natural products for oxidative dearomatization and other complex transformations. nih.govresearchgate.netnih.gov The ability to use aryl iodides in late-stage functionalization is also critical, allowing for the introduction of diverse groups onto a complex molecular scaffold at a late point in the synthesis.

The development of robust and chemoselective coupling methods is crucial for this endeavor. The ability to perform a Suzuki or Sonogashira reaction at the iodine position, followed by selective deprotection of the MOM group and further functionalization of the resulting phenol (B47542), provides a versatile handle for elaborating molecular structure. The synthesis of complex biaryls, for example, can be achieved through palladium-catalyzed cross-coupling of aryl iodides with arylsilanols. acs.orgnih.gov

The future will see this compound and similar intermediates employed in the synthesis of increasingly complex targets, driven by the new sustainable and catalytic methods being developed. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene, and how are reaction conditions optimized?

- Methodology :

-

Halogenation Strategies : Iodination typically employs electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃). The methoxymethoxy group directs iodination to the ortho position due to steric and electronic effects.

-

Protection/Deprotection : Methoxymethoxy (MOM) groups are introduced via alkylation of phenolic OH groups using chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH/DMF). Subsequent deprotection uses acidic hydrolysis (HCl/MeOH) .

-

Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios are systematically varied. Monitoring via TLC or HPLC ensures reaction completion .

- Example Data Table :

| Reagent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| NIS, FeCl₃, DCM | 78 | >95% |

| ICl, H₂SO₄ | 65 | 92% |

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR Analysis :

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), with splitting patterns indicating substituent positions. MOM groups show singlet peaks at δ 3.3–3.5 ppm (OCH₃) and δ 4.6–5.0 ppm (OCH₂O) .

- ¹³C NMR : Iodine’s inductive effect deshields adjacent carbons (δ 90–100 ppm for C-I).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 310.13) .

Advanced Research Questions

Q. How can regioselective iodination be achieved in the presence of competing directing groups (methoxy vs. methoxymethoxy)?

- Methodology :

- Competitive Directing Effects : Methoxymethoxy (MOM) groups are stronger ortho/para directors than methoxy due to their electron-donating ether oxygen. Steric hindrance from the MOM group may favor iodination at the less hindered position.

- Experimental Design :

Compare iodination outcomes using substrates with varying substituent positions.

Use DFT calculations to map electron density and predict regioselectivity.

- Contradiction Resolution : Conflicting reports on iodination sites (e.g., ortho vs. para) may arise from solvent polarity or catalyst choice. Replicate experiments under controlled conditions (e.g., anhydrous DCM vs. polar aprotic solvents) .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Methodology :

-

Catalytic Systems : Optimize Suzuki-Miyaura couplings using Pd(PPh₃)₄ with Cs₂CO₃ as base in toluene/EtOH. Sonogashira reactions require CuI co-catalysts and degassed solvents.

-

Troubleshooting : Low yields may stem from iodine’s steric bulk or MOM group hydrolysis. Solutions include:

-

Using bulkier ligands (e.g., XPhos) to stabilize Pd intermediates.

-

Replacing MOM with more stable protecting groups (e.g., SEM) .

- Data Comparison :

| Reaction Type | Catalyst | Yield (%) | Byproduct Identified |

|---|---|---|---|

| Suzuki | PdCl₂ | 45 | Deiodinated product |

| Sonogashira | Pd/CuI | 62 | None |

Q. How does the electronic nature of the MOM group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodology :

- Kinetic Studies : Compare reaction rates of NAS (e.g., with amines) using substrates with MOM vs. methoxy groups.

- Computational Analysis : HOMO-LUMO gaps calculated via Gaussian software reveal charge distribution at the iodinated position.

- Contradiction Analysis : Conflicting NAS outcomes (e.g., substitution vs. elimination) may relate to solvent nucleophilicity or temperature. Controlled studies in DMF (polar aprotic) vs. MeCN (low nucleophilicity) clarify mechanisms .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves (tested against iodinated aromatics), chemical goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI gas during reactions).

- Waste Disposal : Collect iodine-containing waste separately; treat with Na₂S₂O₃ to reduce iodine before disposal .

Research Applications

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodology :

-

Fragment-Based Drug Design : The iodine atom serves as a handle for late-stage diversification via cross-coupling.

-

Case Study : Synthesis of kinase inhibitors by coupling with pyrazole boronic esters. Bioactivity assays (IC₅₀) compare derivatives .

- Bioactivity Data Table :

| Derivative Structure | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Coupled with pyrazole | JAK2 | 12.3 |

| Coupled with imidazole | EGFR | 8.7 |

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 69–73°C vs. 65–68°C)?

- Methodology :

- Purity Assessment : Recrystallize samples from hexane/EtOAC and analyze via DSC (differential scanning calorimetry).

- Hygroscopicity : MOM groups may absorb moisture, lowering observed melting points. Store samples in desiccators with P₂O₅.

- Resolution : Standardize purification protocols and reporting conditions (e.g., heating rate in MP apparatus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.